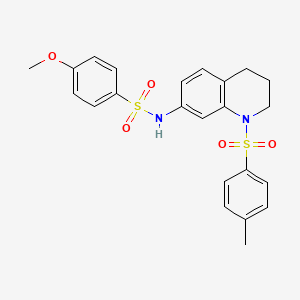

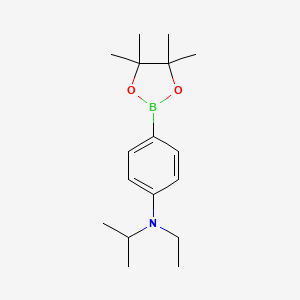

![molecular formula C20H15ClN6O2S B2551640 N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 896678-78-7](/img/structure/B2551640.png)

N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound , N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, is a structurally complex molecule that appears to be related to a class of compounds known for their interaction with the Peripheral Benzodiazepine Receptor (PBR). Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the acetamide moiety and the triazolopyrimidinyl group suggest that it may have similar biological activities or synthesis pathways as those described in the papers.

Synthesis Analysis

The synthesis of related compounds has been reported, where the focus was on the creation of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which share a similar pyrimidine-based heterocyclic core with the compound of interest . The synthesis involved the exploration of different substituents at specific positions on the core structure, which could imply a similar synthetic strategy might be applicable for the compound . The synthesis pathways for these compounds are likely to involve multiple steps, including the formation of the heterocyclic core, followed by the introduction of the acetamide group and other substituents.

Molecular Structure Analysis

The molecular structure of the compound likely features a triazolopyrimidinyl scaffold, which is a common feature in compounds that have been evaluated for their affinity to PBR . The presence of a chlorophenyl group and an acetamide moiety suggests that the compound could interact with biological targets in a manner similar to the compounds studied in the papers. The 3D-QSAR investigation mentioned in the first paper could provide insights into how different substitutions on the acetamide moiety affect the biological activity, which might be relevant for understanding the activity of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the related compounds have been evaluated for their biological activities, which involve interactions with biological receptors . These interactions are chemical reactions at the molecular level, and the binding studies reported could shed light on the potential reactivity of the compound with PBR or similar biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the acetamide group and the chlorophenyl ring suggests that the compound could exhibit certain polar characteristics, which would affect its solubility and interaction with biological membranes. The 3D-QSAR model mentioned could also provide predictions about the physicochemical properties of the compound, such as lipophilicity, which is often a key factor in drug-receptor interactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide derivatives have been explored for their potential in medicinal chemistry, particularly in the design of compounds with antiasthma, antimalarial, analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. These compounds' synthesis often involves complex reactions that provide a diverse range of bioactive molecules.

For instance, triazolopyrimidine derivatives have shown promise as mediator release inhibitors, which can be beneficial in asthma management (Medwid et al., 1990). Additionally, certain triazolopyrimidine compounds have exhibited significant antimalarial effects against Plasmodium berghei in mice (Werbel, Elslager, & Chu, 1973), highlighting their potential in antimalarial drug development.

Organic Chemistry Applications

The synthesis of this compound and its analogues involves the utilization of various organic chemistry methodologies. These compounds serve as key intermediates in the preparation of a wide range of heterocyclic compounds that are of interest due to their biological activities.

For example, new synthetic routes have been developed to create pyridinopyrimidinone and triazolopyrimidinone derivatives, which are explored for their potential biological activities, including antitumor and antimicrobial effects (Hassneen & Abdallah, 2003). This demonstrates the compound's utility in synthesizing novel molecules with potential therapeutic applications.

Pharmacological Applications

Beyond their synthetic utility, these compounds have been evaluated for various pharmacological activities. For example, acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, which might include similar structures, have been investigated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial properties, showing significant activity against both gram-negative and gram-positive bacteria (El-Gazzar, Hafez, & Nawwar, 2009).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O2S/c1-12(28)13-5-7-15(8-6-13)24-17(29)10-30-20-18-19(22-11-23-20)27(26-25-18)16-4-2-3-14(21)9-16/h2-9,11H,10H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIADSSNCXXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide](/img/structure/B2551558.png)

![3-{[cyano(3-ethylphenyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B2551559.png)

![8-heptyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551560.png)

![8-ethoxy-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2551561.png)

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2551567.png)

![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)

![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)